1,1'-(3-Nitrobenzylidene)DI(2-naphthol) 1,1'-(3-Nitrobenzylidene)DI(2-naphthol)
Brand Name: Vulcanchem
CAS No.: 34504-00-2
VCID: VC16034836
InChI: InChI=1S/C27H19NO4/c29-23-14-12-17-6-1-3-10-21(17)26(23)25(19-8-5-9-20(16-19)28(31)32)27-22-11-4-2-7-18(22)13-15-24(27)30/h1-16,25,29-30H
SMILES:
Molecular Formula: C27H19NO4
Molecular Weight: 421.4 g/mol

1,1'-(3-Nitrobenzylidene)DI(2-naphthol)

CAS No.: 34504-00-2

Cat. No.: VC16034836

Molecular Formula: C27H19NO4

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(3-Nitrobenzylidene)DI(2-naphthol) - 34504-00-2

Specification

CAS No. 34504-00-2
Molecular Formula C27H19NO4
Molecular Weight 421.4 g/mol
IUPAC Name 1-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]naphthalen-2-ol
Standard InChI InChI=1S/C27H19NO4/c29-23-14-12-17-6-1-3-10-21(17)26(23)25(19-8-5-9-20(16-19)28(31)32)27-22-11-4-2-7-18(22)13-15-24(27)30/h1-16,25,29-30H
Standard InChI Key RVPIGGWFZMQISA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C=CC5=CC=CC=C54)O)O

Introduction

Structural Elucidation and Molecular Architecture

Core Structural Features

The molecular structure of 1,1'-(3-nitrobenzylidene)di(2-naphthol) comprises two 2-naphthol units connected via a 3-nitrobenzylidene spacer. The 2-naphthol groups contribute aromaticity and hydroxyl functionality, while the nitro group at the benzylidene bridge’s meta position introduces electronic asymmetry . The SMILES notation (C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)N+[O-])C4=C(C=CC5=CC=CC=C54)O)O) confirms the connectivity, highlighting the naphthol rings (C1–C10 and C18–C27) and the central nitrobenzylidene fragment (C11–C17) .

Crystallographic and Stereochemical Considerations

Although crystallographic data are unavailable, the InChIKey (RVPIGGWFZMQISA-UHFFFAOYSA-N) suggests a non-planar conformation due to steric hindrance between the naphthol substituents and the nitro group. The dihedral angles between the naphthol rings and the benzylidene bridge likely influence π-conjugation and intramolecular hydrogen bonding .

Physicochemical Properties and Predictive Data

Molecular Formula and Mass

With a molecular formula of C₂₇H₁₉NO₄ and a molar mass of 421.45 g/mol, the compound’s size and polarity fall between small aromatic molecules and polymeric systems . The nitro group enhances electron-withdrawing characteristics, potentially affecting solubility and reactivity.

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts provide insights into gas-phase behavior:

Adductm/zCCS (Ų)
[M+H]+422.13868200.8
[M+Na]+444.12062220.2
[M-H]-420.12412210.5

These values indicate a moderately compact structure in the gas phase, with sodium adducts ([M+Na]+) exhibiting larger CCS due to ion-dipole interactions .

Solubility and Stability

While experimental solubility data are absent, analogs like 1-naphthol (logP = 2.84) suggest moderate hydrophobicity . The compound is likely soluble in polar aprotic solvents (e.g., DMSO) but insoluble in water. Stability concerns include photodegradation of the nitro group and oxidation of phenolic hydroxyls .

Spectroscopic Characterization and Analytical Approaches

Mass Spectrometric Fragmentation

The predominant [M+H]+ ion at m/z 422.13868 would undergo neutral losses characteristic of Schiff bases. Expected fragments include:

  • Loss of H₂O (18 Da) from hydroxyl groups

  • Cleavage of the benzylidene bridge (C₇H₅NO₂, 139 Da)

Tandem MS studies could confirm these pathways, aiding structural validation .

Vibrational Spectroscopy

The nitro group’s asymmetric stretch (∼1520 cm⁻¹) and symmetric stretch (∼1350 cm⁻¹) would dominate the IR spectrum. O-H stretches from naphthol (∼3300 cm⁻¹) may appear broadened due to hydrogen bonding .

Synthetic Routes and Mechanistic Insights

Condensation Reaction Mechanism

The compound likely forms via acid-catalyzed condensation:

  • Protonation of 3-nitrobenzaldehyde’s carbonyl oxygen

  • Nucleophilic attack by 2-naphthol’s hydroxyl group

  • Dehydration to form the benzylidene bridge

Reaction optimization would require controlling stoichiometry (2:1 naphthol:aldehyde) and removing water to shift equilibrium .

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